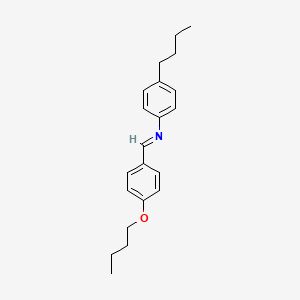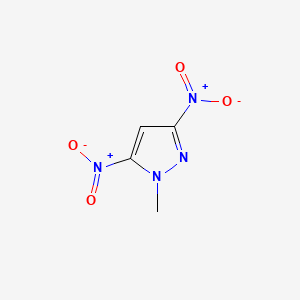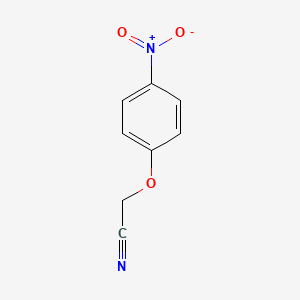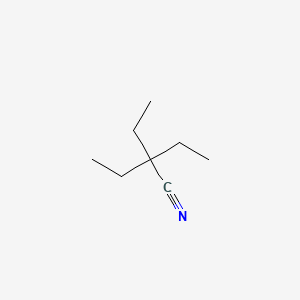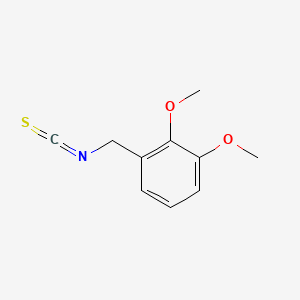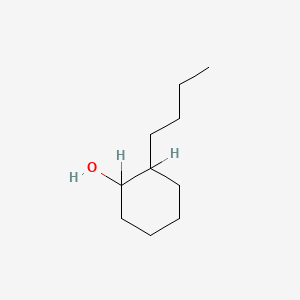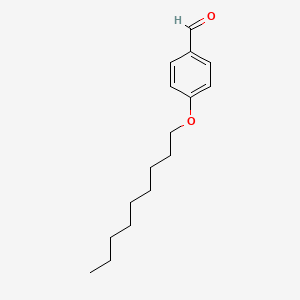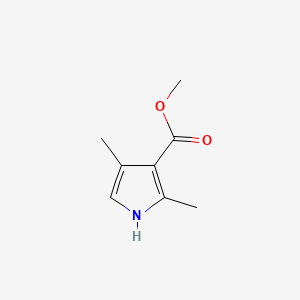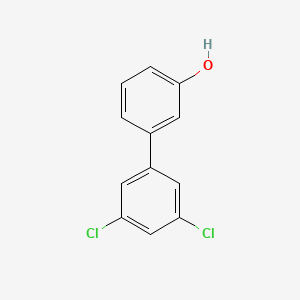
3-(3,5-Dichlorophenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dichlorophenyl)phenol is a chlorinated phenolic compound that is structurally characterized by the presence of two chlorine atoms on the phenyl ring. While the specific compound is not directly studied in the provided papers, chlorinated phenols, in general, are a class of environmental pollutants that have been extensively analyzed due to their persistence and potential toxicity .
Synthesis Analysis
The synthesis of chlorinated phenols, including compounds similar to 3-(3,5-Dichlorophenyl)phenol, typically involves chlorination reactions of phenolic compounds. Although the exact synthesis of 3-(3,5-Dichlorophenyl)phenol is not detailed in the provided papers, methods such as electrophilic aromatic substitution could be inferred as a possible synthetic route based on the general knowledge of organic chemistry and the nature of the compounds studied in the papers .
Molecular Structure Analysis
The molecular structure of chlorinated phenols is crucial for understanding their chemical behavior. Single-crystal X-ray diffraction methods, as mentioned in paper , are often used to determine the precise molecular geometry of such compounds. Additionally, vibrational spectroscopy and molecular docking studies, as seen in papers and , provide insights into the electronic structure and potential interactions of chlorinated phenols with biological targets.
Chemical Reactions Analysis
Chlorinated phenols, including 3-(3,5-Dichlorophenyl)phenol, can undergo various chemical reactions due to the reactivity of the phenolic hydroxyl group and the aromatic ring. These reactions include further chlorination, oxidation, and conjugation with other molecules. The presence of chlorine atoms can also influence the electrophilic and nucleophilic properties of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated phenols are influenced by the degree of chlorination and the position of chlorine atoms on the aromatic ring. These properties include solubility, boiling and melting points, and vapor pressure. The presence of chlorine atoms typically increases the molecular weight and decreases the solubility in water. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to analyze these compounds in environmental samples, indicating their stability and persistence in such matrices .
Aplicaciones Científicas De Investigación
Environmental and Biological Interactions
Phenolic compounds like 3-(3,5-Dichlorophenyl)phenol have garnered significant attention due to their multifaceted biological and pharmacological effects. For instance, Chlorogenic Acid (CGA) is a prominent phenolic compound known for its diverse roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA is also recognized for modulating lipid metabolism and glucose levels, offering therapeutic potential in metabolic disorders such as hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Environmental Fate and Behavior
The fate and behavior of chlorophenols and alkyl phenols, including compounds like 3-(3,5-Dichlorophenyl)phenol, in the environment have been extensively studied. Their environmental partitioning is influenced by their physical-chemical properties, and they tend to associate primarily with soils and water. Their persistence is governed by degradation rates in these media. As pH increases, the dissociation of these phenols enhances, impacting their environmental fate and necessitating a comprehensive understanding of these mechanisms for environmental management (Shiu et al., 1994).
Impact on Aquatic Ecosystems
Compounds such as Benzophenone-3 (BP-3), structurally similar to 3-(3,5-Dichlorophenyl)phenol, have been extensively used in consumer products, leading to environmental concerns due to their release into aquatic ecosystems. BP-3's presence in various environmental matrices and its potential endocrine-disrupting capabilities necessitate further research to understand its long-term effects on aquatic ecosystems and the potential risks associated with its widespread use (Kim & Choi, 2014).
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHDDTBKRIGOFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229940 |
Source


|
| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)phenol | |
CAS RN |
79881-34-8 |
Source


|
| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


